The compound (Rp)-1-((1S)-1-(aminoethyl))-2-(diphenyl) is a chiral molecule that belongs to a class of compounds known for their potential biological activities. This compound is characterized by its unique structural features, which include an aminoethyl group and diphenyl substituents. Understanding its properties, synthesis, and applications is crucial for its utilization in scientific research and potential therapeutic applications.
Information about this compound can be sourced from various chemical databases and scientific literature, including PubChem and specialized journals focusing on organic chemistry and medicinal chemistry. The compound's InChIKey is WRFQRUBJBPLPAM-UHFFFAOYSA-N, which can be used to retrieve specific details from chemical databases.
This compound can be classified under the following categories:
The synthesis of (Rp)-1-((1S)-1-(aminoethyl))-2-(diphenyl) typically involves several key steps:
The molecular structure of (Rp)-1-((1S)-1-(aminoethyl))-2-(diphenyl) can be represented using the following notation:
C(C(C1=CC=CC=C1)(C2=CC=CC=C2)N)O
The compound undergoes various chemical reactions, including:
The mechanism of action for (Rp)-1-((1S)-1-(aminoethyl))-2-(diphenyl) may involve:
Studies may utilize binding affinity assays and functional assays to elucidate the mechanism, providing quantitative data on efficacy.
The compound has potential applications in various fields:
CAS No.: 127414-85-1
CAS No.: 50372-80-0
CAS No.:
CAS No.: 136033-39-1